molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol

[1-(1-Phenylethyl)azetidin-2-yl]methanol

Cat. No.: B14051648
M. Wt: 191.27 g/mol
InChI Key: SGRAGOJBNDVNBV-UHFFFAOYSA-N
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Description

Contextualization within Azetidine (B1206935) Chemistry and Four-Membered Heterocycles

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in organic chemistry. nih.gov Their inherent ring strain, a consequence of their constrained bond angles, imparts unique reactivity, making them valuable intermediates for the synthesis of more complex nitrogenous compounds. nih.govrsc.org This reactivity, coupled with their three-dimensional structure, distinguishes them from their more common five- and six-membered counterparts, such as pyrrolidines and piperidines. The azetidine framework is a key structural motif in a number of natural products and pharmaceuticals, underscoring its biological relevance. researchgate.net

Four-membered heterocycles, in general, provide rigid scaffolds that can be strategically employed to control molecular geometry. The defined spatial arrangement of substituents on an azetidine ring can influence the stereochemical outcome of subsequent reactions, a feature highly sought after in asymmetric synthesis.

Significance of Chiral Azetidine Derivatives as Synthetic Building Blocks and Scaffolds

The incorporation of chirality into molecular frameworks is a cornerstone of modern drug discovery and development. Chiral azetidine derivatives, such as [1-(1-Phenylethyl)azetidin-2-yl]methanol, are of particular importance as they serve as chiral building blocks. These pre-synthesized, enantiomerically pure units can be incorporated into larger molecules, transferring their stereochemical information and obviating the need for challenging enantioselective transformations at later synthetic stages.

The 1-phenylethyl group is a widely utilized and effective chiral auxiliary in asymmetric synthesis. rsc.orgmdpi.com When attached to the nitrogen atom of the azetidine ring, it can direct the stereoselective functionalization of the heterocyclic core. This diastereoselective control is crucial for the synthesis of single-enantiomer products. The resulting substituted azetidines can then serve as versatile scaffolds, providing a rigid framework upon which to construct more elaborate molecular architectures.

Scope of Research on this compound within Contemporary Organic Chemistry

While the broader field of chiral azetidine synthesis is well-established, research specifically focused on this compound is more nascent. Current investigations are primarily centered on its synthesis and its potential application as a precursor to other chiral ligands and catalysts. The presence of the hydroxyl group offers a reactive handle for further functionalization, allowing for the attachment of this chiral azetidine moiety to other molecules or solid supports.

The exploration of this compound as a chiral ligand in asymmetric catalysis is a promising area of research. The nitrogen and oxygen atoms can potentially coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. Furthermore, its role as a chiral building block in the synthesis of novel therapeutic agents and other functional materials is an active area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(1-phenylethyl)azetidin-2-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3

InChI Key

SGRAGOJBNDVNBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2CO

Origin of Product

United States

Synthesis of 1 1 Phenylethyl Azetidin 2 Yl Methanol

The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol is a multi-step process that leverages the principles of asymmetric synthesis, starting from readily available achiral precursors. A key strategy involves the use of a chiral amine to introduce stereochemical control early in the synthetic sequence.

A reported synthesis of the precursor, methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate, provides a clear pathway to the target molecule. nih.gov This synthesis begins with the bromination of γ-butyrolactone, followed by methanolysis to yield methyl 4-bromo-2-hydroxybutanoate. Subsequent steps involve the introduction of the chiral (S)-1-phenylethylamine, which displaces the bromide and induces cyclization to form the azetidine (B1206935) ring.

The final step to obtain this compound involves the reduction of the methyl ester functionality of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Table 1: Key Intermediates in the

Compound NameMolecular FormulaRole in Synthesis
γ-ButyrolactoneC₄H₆O₂Starting Material
(S)-1-PhenylethylamineC₈H₁₁NChiral Auxiliary and Nitrogen Source
Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylateC₁₃H₁₇NO₂Key Precursor
This compoundC₁₂H₁₇NOTarget Compound

Structural Analysis and Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the characterization of this compound and its intermediates. ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms and provide information about the stereochemical relationships between different protons on the azetidine (B1206935) ring.

Table 2: Physicochemical Properties of [1-(1-Phenylethyl)azetidin-2-yl]methanol

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
AppearanceExpected to be a liquid or low-melting solid
ChiralityContains at least two stereocenters

Reactivity and Chemical Transformations of 1 1 Phenylethyl Azetidin 2 Yl Methanol

Azetidine (B1206935) Ring Reactivity Profiles

The four-membered azetidine ring is characterized by significant ring strain, which is the primary driver of its reactivity. rsc.org While more stable than its three-membered aziridine (B145994) counterpart, the azetidine ring is susceptible to cleavage reactions under appropriate conditions, making it a valuable synthetic intermediate. rsc.org

Nucleophilic Ring-Opening Reactions of Azetidines

The most prominent reaction of the azetidine ring is its cleavage by nucleophiles. These reactions typically require activation of the ring, as azetidines are relatively stable compounds. magtech.com.cnnih.gov Activation is commonly achieved by protonation of the nitrogen atom with Brønsted or Lewis acids, or by converting the nitrogen into a quaternary ammonium (B1175870) salt, which enhances its leaving group ability. nih.govnih.gov

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn For azetidines with a substituent at the C2 position that can stabilize a positive charge, such as an aryl group, nucleophilic attack often occurs at the C2 position (cleavage of the N1-C2 bond). magtech.com.cn In the case of [1-(1-Phenylethyl)azetidin-2-yl]methanol, the C2-methanol group is adjacent to the nitrogen bearing the bulky phenylethyl group. Nucleophilic attack can be directed to either the C2 or C4 position, depending on the reaction conditions and the nature of the nucleophile. For instance, sterically demanding nucleophiles may favor attack at the less hindered C4 position, leading to cleavage of the N1-C4 bond. magtech.com.cn

Common nucleophiles used in these reactions include halides, thiols, and oxygen-based nucleophiles. beilstein-journals.orgresearchgate.net The process generally proceeds via an SN2-type mechanism, resulting in an inversion of configuration if the attacked carbon is a stereocenter.

Electrophilic Substitutions on the Azetidine Ring System

Direct electrophilic substitution on the azetidine ring is uncommon. However, functionalization at the carbon atoms adjacent to the nitrogen (α-positions) can be achieved by deprotonation with a strong base to form a carbanion, which then reacts with an electrophile. This α-lithiation/electrophilic trapping sequence is a powerful method for introducing substituents at the C2 position. mdpi.com

For azetidines bearing an N-phenylethyl group, studies have shown that regioselective lithiation can occur at the C2 position using organolithium bases like n-butyllithium in a coordinating solvent such as THF. mdpi.com The resulting lithiated intermediate can then be trapped with various electrophiles to yield C2-substituted azetidines. The stereochemical outcome of such reactions is highly dependent on the stability of the lithiated intermediate and the reaction conditions. mdpi.com An alternative strategy involves the formation of an N-borane complex, which facilitates diastereoselective α-alkylation upon treatment with a base like lithium diisopropylamide (LDA) followed by an electrophile. nih.gov

Transformations Involving the Methanol (B129727) Moiety

The primary alcohol functional group at the C2 position provides a versatile handle for a variety of chemical modifications, including oxidation, reduction, and derivatization.

Regioselective Oxidation and Reduction Reactions

The primary alcohol of the methanol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid using standard oxidation protocols. The choice of reagent determines the oxidation state of the product. Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the conversion to the corresponding aldehyde, [1-(1-Phenylethyl)azetidin-2-yl]carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the formation of the carboxylic acid, 1-(1-Phenylethyl)azetidine-2-carboxylic acid. Care must be taken to select conditions that are compatible with the potentially sensitive azetidine ring.

Reduction of the methanol group itself is not a relevant transformation as it is already in a low oxidation state. However, if the alcohol were first oxidized to an aldehyde or ketone, it could then be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In a related context, nitrile groups on the azetidine ring have been reduced to primary amines using DIBAL-H. nih.gov

Derivatization via Esterification and Etherification Protocols

The hydroxyl group of this compound can be readily converted into esters and ethers, which can alter the compound's physical and biological properties.

Esterification: Esters can be formed through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid is typically catalyzed by an acid (Fischer esterification) or promoted by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, provides a more general route to ester formation. medcraveonline.com Enzymatic esterification using lipases also presents a mild and selective alternative. medcraveonline.com

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether. Another common method for forming ethers, particularly silyl (B83357) ethers, is by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole (B134444) or triethylamine. Silyl ethers are often used as protecting groups for alcohols during other chemical transformations.

Reactivity at the N-Phenyl-Ethyl Group

The N-(1-phenylethyl) group also possesses sites of reactivity. The bond between the nitrogen and the benzylic carbon can be susceptible to cleavage under certain conditions, which is a common strategy for N-dealkylation. For instance, related N-(1-phenylethyl) substituents on azetidines have been removed by treatment with trifluoroacetic acid (TFA), particularly when the phenyl ring is activated with electron-donating groups. nih.gov Catalytic hydrogenation is another standard method for cleaving N-benzyl groups, which could potentially be applied here.

Furthermore, the phenyl ring of the substituent can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The ethyl group is an ortho-, para-directing group, although the reactivity might be influenced by the steric bulk and electronic nature of the attached azetidine ring system.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, mechanistic insights can be drawn from studies on closely related N-(1-phenylethyl)azetidine derivatives. These studies highlight the profound influence of the N-substituent on the stereochemical outcome of reactions and the role of the azetidine ring in various transformations.

One of the key areas of investigation for analogous compounds has been the diastereoselective α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carbonitriles. While not the methanol derivative, this system provides a valuable model for understanding the directing effects of the 1-phenylethyl group. In these reactions, the formation of an N-borane complex is a crucial step, leading to high stereoselectivity at the nitrogen atom. The subsequent α-alkylation is proposed to proceed from the side of the N-benzylic substituent, rather than the less sterically hindered N-BH3 group, to yield the major diastereomer. nih.gov This suggests that the bulky 1-phenylethyl group plays a critical role in shielding one face of the molecule, thereby directing the approach of incoming electrophiles.

Computational studies on similar phenylethyl derivatives have been employed to elucidate reaction pathways and energy profiles. For instance, Density Functional Theory (DFT) calculations have been used to investigate catalyzed reactions, confirming the role of catalysts in stabilizing intermediates and reducing activation barriers. mdpi.com Although not specific to this compound, these studies underscore the power of computational chemistry in predicting reaction feasibility and understanding complex multi-step transformations involving phenylethyl moieties. mdpi.com

Furthermore, the reactivity of the hydroxymethyl group can be compared to analogous systems, such as (sulfonyloxymethyl)aziridines. In nucleophilic substitution reactions of these compounds, a competition between direct displacement by an external nucleophile and an intramolecular pathway involving the ring nitrogen can occur. The preferred pathway is influenced by the stereochemistry of the substrate, the nature of the nucleophile, and the leaving group. scispace.com For this compound, activation of the hydroxyl group to a good leaving group could similarly lead to competitive intermolecular substitution or intramolecular ring expansion or rearrangement, with the stereochemistry dictated by the chiral centers present.

The following table summarizes the key mechanistic aspects inferred from related systems that are likely to be relevant to the reactions of this compound.

Reaction TypeKey Mechanistic FeatureControlling FactorsPredicted Outcome for this compound
α-Functionalization of the Azetidine RingStereocontrol by the N-(1-phenylethyl) groupSteric hindrance, formation of intermediate complexes (e.g., with boranes)High diastereoselectivity, with the substituent adding to the face opposite the phenyl group of the N-substituent
Nucleophilic Substitution at the Methanol CarbonCompetition between intermolecular (SN2) and intramolecular (ring expansion/rearrangement) pathwaysNature of the nucleophile, leaving group, and reaction conditionsFormation of either a substituted methylazetidine or a pyrrolidine (B122466) derivative
Catalyzed ReactionsStabilization of intermediates and transition states by a catalystCatalyst structure, substrate-catalyst interactionsEnhanced reaction rates and selectivities for various transformations

While direct mechanistic studies on this compound are sparse, the available data from closely related compounds provide a solid foundation for predicting its reactivity and understanding the mechanisms of its chemical transformations. The interplay of the strained azetidine ring, the stereodirecting 1-phenylethyl group, and the reactive hydroxymethyl function suggests a rich and complex chemical behavior that warrants further detailed investigation.

Synthesis of Substituted Azetidinyl Methanol Analogues

The synthesis of analogues of this compound is achieved by strategically modifying its core components. These derivatizations allow for the fine-tuning of steric and electronic properties, which is essential for applications in asymmetric catalysis and drug discovery.

Modifications at the Azetidine Ring

The four-membered azetidine ring, while stable, possesses inherent ring strain that can be harnessed for selective functionalization. A key strategy involves the diastereoselective α-alkylation of related azetidine-2-carboxylic acid esters or azetidine-2-carbonitriles. nih.gov This process typically involves the formation of an N-borane complex to control stereochemistry, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) and reaction with an electrophile (e.g., benzyl bromide). nih.gov This method allows for the introduction of a wide variety of substituents at the C2 position, adjacent to the functional group that can be converted to the methanol. nih.gov

The starting material for these syntheses, N-((S)-1-phenylethyl)azetidine-2-carbonitriles, can be prepared from inexpensive chiral sources like (S)-1-phenylethylamine. nih.gov The rigidity of the azetidine ring facilitates stereoselective transformations by leveraging the steric influence of existing substituents. nih.gov

Modification Strategy Reagents/Conditions Outcome Reference
α-Alkylation1. BH₃-SMe₂2. LDA, -78 °C3. Electrophile (e.g., BnBr)Introduction of various substituents at the C2 position. nih.gov
IodocyclisationIodine, variable temperatureStereoselective formation of 2-(iodomethyl)azetidine derivatives.

Variations on the N-Phenyl-Ethyl Substituent

The N-(1-phenylethyl) group is a critical chiral auxiliary that directs the stereochemical outcome of synthetic transformations. However, for many applications, its removal or replacement is necessary to generate a secondary amine (NH-azetidine) for further functionalization or to install a different N-substituent.

A common strategy involves using a para-substituted analogue, such as N-((S)-1-(4-methoxyphenyl)ethyl), which can be cleaved under milder acidic conditions than the unsubstituted phenylethyl group. nih.gov Treatment with trifluoroacetic acid (TFA) can effectively remove this group, yielding the free N-H azetidine. nih.gov This secondary amine is a key intermediate that can be alkylated or acylated to introduce a wide array of new N-substituents, thereby diversifying the molecular scaffold.

N-Substituent Cleavage Reagent Purpose Reference
(S)-1-PhenylethylHarsh conditionsChiral auxiliary for directing synthesis. nih.gov
(S)-1-(4-Methoxyphenyl)ethylTrifluoroacetic Acid (TFA)Chiral auxiliary designed for easier removal to yield N-H azetidines. nih.gov

Functionalization of the Hydroxyl Group

The primary hydroxyl group of this compound is a prime site for functionalization. Standard organic transformations can be applied to convert the alcohol into other functional groups, significantly expanding the chemical space accessible from this scaffold.

Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form esters. This can be achieved using biocatalysts like lipases for a green chemistry approach. mdpi.com

Etherification: Conversion into ethers via reactions such as the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid using a variety of modern oxidizing agents, allowing for subsequent reactions like reductive amination or amide bond formation.

Conversion to Halides: Transformation of the hydroxyl group into a leaving group, such as a halide (e.g., via the Appel reaction), prepares the molecule for nucleophilic substitution reactions.

These transformations enable the attachment of various side chains and pharmacophores, which is particularly valuable in the synthesis of compound libraries for drug discovery.

Chiral Ligand and Organocatalyst Design from this compound

Azetidine derivatives are valuable scaffolds for the development of chiral ligands and organocatalysts due to their conformationally constrained structures. nih.gov The stereocenters within this compound make it an excellent candidate for applications in asymmetric catalysis.

The design of ligands often involves modifying the hydroxyl and nitrogen atoms to create bidentate or polydentate structures capable of coordinating to a metal center. The nitrogen atom of the azetidine ring and the oxygen atom of the hydroxymethyl group can act as a two-point binding site for a metal. Further functionalization of the hydroxyl group, for instance, by converting it to a phosphine (B1218219) or an oxazoline, can create highly effective ligands for a range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions. bldpharm.com

In organocatalysis, the azetidine nitrogen can function as a Lewis base or be part of a more complex catalytic motif. For example, derivatives can be designed to catalyze reactions by forming chiral enamines or iminium ions with substrates. The rigid azetidine backbone helps to create a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol.

Scaffold Diversification for Advanced Research Applications

The this compound core is an attractive template for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse and complex molecules for biological screening. nih.gov The goal is to populate new areas of chemical space with lead-like molecules suitable for drug discovery programs, including those targeting the central nervous system (CNS). nih.gov

Starting from a functionalized azetidine core, a wide variety of more complex architectures can be constructed:

Fused Systems: Intramolecular cyclization reactions can be used to fuse new rings onto the azetidine framework.

Bridged Systems: By creating connections between non-adjacent atoms of the scaffold, bridged bicyclic structures can be formed.

Spirocyclic Systems: The C3 position of the azetidine ring can be functionalized to serve as a spiro-center, linking the azetidine to another cyclic system. nih.gov For example, 3,3-disubstituted azetidines can be synthesized from azetidin-3-ols, creating versatile achiral linkers with defined exit vectors for medicinal chemistry applications. morressier.com

Techniques like ring-closing metathesis have been successfully employed to create azetidine-fused eight-membered rings from appropriately N-allylated precursors. nih.gov Such diversification strategies are crucial for generating novel molecular frameworks with unique three-dimensional shapes and optimized physicochemical properties for biological applications. nih.govnih.gov

Conclusion

Elucidation of Stereocenters and Potential Isomeric Forms within the this compound Scaffold

The structure of this compound contains two distinct stereocenters, which are carbon atoms bonded to four different substituents. The first stereocenter is located at the benzylic position of the 1-phenylethyl group, specifically the carbon atom attached to the phenyl ring, a methyl group, a hydrogen atom, and the nitrogen atom of the azetidine (B1206935) ring. The second stereocenter is at the C2 position of the azetidine ring, the carbon atom bonded to the hydroxymethyl group, a hydrogen atom, the nitrogen atom of the ring, and the C3 carbon of the ring.

The presence of two stereocenters means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of stereocenters. In this case, with n=2, there are four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between the pairs of enantiomers is diastereomeric.

The four stereoisomers can be designated using the (R/S) nomenclature for each stereocenter:

(1R, 2R)-[1-(1-Phenylethyl)azetidin-2-yl]methanol

(1S, 2S)-[1-(1-Phenylethyl)azetidin-2-yl]methanol

(1R, 2S)-[1-(1-Phenylethyl)azetidin-2-yl]methanol

(1S, 2R)-[1-(1-Phenylethyl)azetidin-2-yl]methanol

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) isomer and the (1R, 2S) or (1S, 2R) isomers is diastereomeric. Diastereomers have different physical and chemical properties and can be separated by techniques such as chromatography.

Table 1: Potential Stereoisomers of this compound
Stereoisomer DesignationConfiguration at Phenylethyl StereocenterConfiguration at Azetidine C2 StereocenterRelationship
(1R, 2R)RREnantiomers
(1S, 2S)SS
(1R, 2S)RSEnantiomers
(1S, 2R)SR

Methodologies for Diastereomeric and Enantiomeric Purity Assessment

The determination of the diastereomeric and enantiomeric purity of this compound is critical for understanding its properties and for applications in stereoselective processes. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating both diastereomers and enantiomers. nih.govnih.govmdpi.com

Diastereomer Separation: Diastereomers possess different physical properties, allowing for their separation on standard achiral stationary phases. The difference in their three-dimensional structures leads to differential interactions with the stationary phase, resulting in different retention times.

Enantiomer Separation: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different elution times. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. sigmaaldrich.comcsfarmacie.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is an invaluable tool for determining diastereomeric purity and for analyzing enantiomeric purity through the use of chiral auxiliaries. units.itresearchgate.netnih.gov

Diastereomeric Purity: The protons and carbons in diastereomers are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio in a mixture can be accurately determined. nih.gov

Enantiomeric Purity: To determine enantiomeric excess (ee), a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers will exhibit distinct NMR signals that can be integrated to determine the original enantiomeric ratio. fordham.edu

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms non-covalent diastereomeric complexes with the enantiomers. nih.govresearchgate.netnih.govfrontiersin.org This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. BINOL-based compounds and cyclodextrins are examples of effective CSAs. frontiersin.orgnih.gov

Table 2: Comparison of Methodologies for Purity Assessment
MethodologyAnalyte TypePrincipleAdvantagesConsiderations
Achiral HPLCDiastereomersDifferential interaction with achiral stationary phaseDirect separation and quantificationRequires baseline separation of peaks
Chiral HPLCEnantiomersFormation of transient diastereomeric complexes with a chiral stationary phaseDirect separation of enantiomersRequires selection of an appropriate chiral column and mobile phase
NMR SpectroscopyDiastereomersChemical shift non-equivalence of diastereomersProvides structural information and accurate quantificationRequires well-resolved signals
NMR with Chiral Derivatizing AgentsEnantiomersCovalent formation of diastereomers with distinct NMR signalsCan provide large chemical shift differencesRequires a chemical reaction; potential for kinetic resolution
NMR with Chiral Solvating AgentsEnantiomersNon-covalent formation of diastereomeric complexesSimple sample preparation; no chemical modification of the analyteChemical shift differences can be small; solvent and temperature dependent

Chiral Recognition Strategies in Azetidine-Derived Systems

Chiral recognition is a fundamental process where a chiral molecule or system interacts differently with the enantiomers of another chiral compound. In the context of azetidine-derived systems like this compound, understanding these strategies is key to developing enantioselective syntheses and separation methods.

Enantioselective Catalysis: The synthesis of specific stereoisomers of azetidine derivatives can be achieved through enantioselective catalysis. This involves the use of a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other. For instance, the enantioselective synthesis of (S)-1-phenylethanol, a precursor to the phenylethyl moiety, can be accomplished through the bioreduction of acetophenone. researchgate.nettib.eu Similarly, enantioselective methods for the synthesis of substituted azetidines have been developed.

Host-Guest Chemistry with Chiral Receptors: Chiral recognition can be achieved through the formation of inclusion complexes with chiral host molecules. Cyclodextrins, which are chiral cyclic oligosaccharides, are well-known for their ability to encapsulate guest molecules and can exhibit enantioselectivity in their binding. mdpi.comnih.gov The chiral cavity of the cyclodextrin (B1172386) can interact differently with the enantiomers of a guest molecule, such as the phenylethylamine moiety, leading to the formation of diastereomeric complexes with different stabilities. nih.govresearchgate.net This difference in stability can be exploited for enantiomeric separation and analysis.

The interaction between the chiral host and the guest enantiomers is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance. The "three-point interaction model" is often invoked to explain the mechanism of chiral recognition, where a minimum of three points of interaction between the chiral selector and the analyte are required for enantiomeric discrimination. mdpi.com

Table 3: Chiral Recognition Strategies
StrategyPrincipleApplicationKey Interacting Moieties
Enantioselective CatalysisUse of a chiral catalyst to favor the formation of one enantiomerAsymmetric synthesis of chiral building blocks (e.g., phenylethanol, substituted azetidines)Catalyst active site, substrate functional groups
Chiral Stationary Phases (HPLC)Differential interaction of enantiomers with a chiral selector immobilized on a solid supportAnalytical and preparative separation of enantiomersPolysaccharide derivatives, proteins, cyclodextrins
Chiral Solvating Agents (NMR)Formation of transient diastereomeric complexes in solution, leading to different NMR signalsDetermination of enantiomeric excessBINOL derivatives, cyclodextrins
Host-Guest ChemistryFormation of inclusion complexes with chiral host moleculesEnantiomeric separation and sensingCyclodextrins, crown ethers

Enantioselective and Diastereoselective Synthesis Approaches for Azetidinyl Methanols

The construction of enantioenriched azetidines has historically relied on diastereomeric induction from existing chirality in a substrate or a stoichiometric chiral auxiliary. nih.gov However, modern synthetic chemistry has seen the development of catalytic enantioselective methods that offer more efficient and direct access to these valuable scaffolds. nih.gov

The formation of the azetidine ring through asymmetric cyclization is a primary strategy for introducing chirality. Various methodologies have been developed to achieve this transformation with high stereocontrol.

Intramolecular Aminolysis of Epoxides: Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This method provides a direct route to substituted azetidines, proceeding in high yields even with acid-sensitive functional groups. nih.gov The C3-selective attack of the amine on the cis-epoxide precursor leads to the formation of the four-membered ring. nih.gov

Radical and Photochemical Cyclizations: Photo-induced copper catalysis enables a [3+1] radical cascade cyclization of aliphatic amines with alkynes to yield highly functionalized azetidines. nih.gov This process involves the functionalization of two α-amino C(sp³)-H bonds and a favored 4-exo-trig cyclization of a tertiary alpha-amino carbon-centered radical. nih.gov Another photochemical approach is the aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition between alkenes and oxime precursors, which uses visible light and an Iridium(III) photocatalyst to construct the azetidine ring. rsc.org The "aza-Yang" cyclization represents another photochemical strategy where protonation of a phenacyl amine enables the formation of azetidinols as single diastereomers. researchgate.net

Metal-Catalyzed C-H Amination and Ring Expansion: Palladium(II)-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds is a powerful method for synthesizing functionalized azetidines. rsc.org This reaction uses an oxidant to promote reductive elimination at an alkyl–Pd(IV) intermediate, thereby closing the ring. rsc.org Ring expansion strategies, such as the gold-catalyzed 4-exo-dig cyclization of propargylic aziridines, provide an alternative route to alkylidene azetidines. acs.org

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of reactions, and they have been instrumental in the synthesis of chiral azetidines.

A prominent example directly relevant to the target compound involves the use of (S)-1-phenylethylamine. This readily available and inexpensive chiral source can serve as both the nitrogen atom donor and the chiral auxiliary to control the stereochemistry during the synthesis of azetidine derivatives. rsc.orgnih.gov In the synthesis of optically active azetidine-2,4-dicarboxylic acids, the known absolute configuration of the (S)-1-phenylethylamine moiety allows for the assignment of the product's configuration. rsc.org

Another highly effective and general approach utilizes the Ellman tert-butanesulfinamide chiral auxiliary. acs.org This method allows for a scalable, three-step synthesis of C2-substituted azetidines with a broad range of substituents (aryl, vinyl, alkyl) starting from achiral materials. acs.org The sulfinamide provides strong chiral induction and also functions as a protecting group that can be easily removed after the azetidine ring has been formed. acs.org

Catalytic asymmetric methods, employing either small organic molecules or metal complexes, represent the forefront of efficient chiral synthesis. researchgate.netbirmingham.ac.uk These approaches avoid the need for stoichiometric chiral auxiliaries and often provide high levels of enantioselectivity. nih.gov

Organocatalysis: Asymmetric organocatalysis using thiourea (B124793) and squaramide derivatives provides access to α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov These chiral hydrogen-bond donor catalysts can effectively control the stereochemistry of the reaction. nih.govacs.org Chiral azetidine-derived organocatalysts themselves have been used to induce asymmetry in various reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.netbirmingham.ac.uk

Metal Catalysis: Transition metal catalysis is a cornerstone of modern asymmetric synthesis. mdpi.comnih.gov Copper catalysis, in particular, has proven versatile for azetidine synthesis. A highly enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation provides convenient access to chiral 2,3-disubstituted azetidines, creating two new stereogenic centers simultaneously. nih.govacs.org Similarly, copper(I) complexes with chiral sabox ligands catalyze the highly enantioselective synthesis of 2-azetine-carboxylates. nih.gov Copper is also used in photo-induced radical cyclizations to form the azetidine ring. nih.gov

Table 1: Overview of Selected Catalytic Systems for Asymmetric Azetidine Synthesis

Catalyst System Reaction Type Key Features Reference(s)
Chiral Thiourea/Squaramide Organocatalytic Halogenation Access to α-azetidinyl alkyl halides with high ee. nih.gov
Cu/Bisphosphine Boryl Allylation of Azetines Enantioselective difunctionalization to 2,3-disubstituted azetidines. nih.govacs.org
Copper(I)/Chiral Sabox [3+1] Cycloaddition Enantioselective synthesis of 2-azetine-carboxylates. nih.gov
La(OTf)₃ Intramolecular Aminolysis Lewis acid-catalyzed cyclization of epoxy amines. nih.gov
Palladium(II)/AgOAc C-H Amination Intramolecular cyclization to form functionalized azetidines. rsc.org

Precursor Design and Stereocontrol in the Formation of this compound

The specific synthesis of this compound and its derivatives relies heavily on careful precursor design to establish the desired stereochemistry. A key strategy involves a diastereoselective approach starting from inexpensive, commercially available chiral materials. nih.gov

One reported pathway begins with γ-butyrolactone and (S)-1-phenylethylamine. nih.gov The phenylethyl group is introduced early in the synthesis, acting as a chiral controller for subsequent stereoselective transformations. The critical step for stereocontrol is the α-alkylation of an N-borane complex of an (azetidine-2-carbonitrile) intermediate. The formation of the borane (B79455) complex locks the conformation of the azetidine ring and directs the approach of the electrophile, leading to high diastereoselectivity. nih.gov This method demonstrates how the precursor design, incorporating the N-(1-phenylethyl) chiral auxiliary, is integral to controlling the final stereochemistry of the C2-substituted azetidine. nih.gov Subsequent reduction of the nitrile or a corresponding ester would yield the target this compound.

General principles of stereocontrol in azetidine synthesis also include the stereoselective hydrogenation of chiral azetines. For example, the hydrogenation of 2-azetine-carboxylates can proceed with high stereocontrol to form a single stereoisomer of the corresponding saturated azetidine. nih.gov This highlights that stereochemistry can be set either during the ring formation or by subsequent modification of an unsaturated precursor.

Multi-Step Synthesis Pathways and Optimization

The synthesis of complex molecules like this compound inherently involves multiple steps. Optimization of these pathways is crucial for achieving practical yields and purity.

A representative multi-step synthesis for a precursor to the target molecule starts from γ-butyrolactone, which is converted to methyl 2,4-dibromobutanoate. nih.gov Reaction with (S)-1-phenylethylamine forms a mixture of diastereomeric N-(1-phenylethyl)azetidine-2-carboxylates, which can be separated. nih.gov The desired diastereomer is then converted through an amide to a nitrile, complexed with borane, and then subjected to diastereoselective α-alkylation. nih.gov Each step requires careful optimization of reaction conditions to maximize yield and selectivity.

Modern approaches to optimizing multi-step syntheses often involve the use of continuous-flow processes. syrris.jpnih.gov Flow chemistry can link separate synthetic steps into a single continuous sequence, using columns packed with immobilized reagents or catalysts. syrris.jp This methodology can significantly shorten reaction times, improve reproducibility, and simplify purification, offering a powerful tool for optimizing the synthesis of azetidine derivatives. syrris.jpnih.gov

Protecting groups are essential tools in multi-step synthesis, used to mask reactive functional groups and, in some cases, to activate or direct reactivity. acs.org In azetidine chemistry, the choice of the nitrogen protecting group is particularly critical.

Carbamates (Boc): The tert-butoxycarbonyl (Boc) group is a widely used protecting group in azetidine synthesis. rsc.org It is stable to many reaction conditions but can be readily removed with acid. The Boc group is often used during ring-opening reactions or functionalization of the azetidine scaffold. rsc.org

Sulfonamides (Tosyl, Nosyl): Groups like tosyl (Ts) and nosyl (Ns) are robust electron-withdrawing groups that can activate the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening. acs.org Their strong electron-withdrawing nature also facilitates α-deprotonation for functionalization at the C2 position.

Thiocarbamates (Botc): A less common but highly effective group is the tert-butoxythiocarbonyl (Botc). acs.org The thiocarbonyl moiety facilitates efficient α-lithiation of the azetidine ring for subsequent electrophilic trapping. A key advantage of the Botc group over the related thiopivaloyl group is its mild removal conditions; it is labile to acid and can even be removed thermally. acs.org Furthermore, it can be cleaved selectively in the presence of a Boc group, offering orthogonal protection strategies. acs.org

Other Groups: The carbobenzyloxy (Cbz) group is another common N-protecting group, typically removed by hydrogenolysis. rsc.org In some cases, a protecting group can be chosen to be labile under the conditions of a subsequent reaction, eliminating a dedicated deprotection step. acs.org The Ellman sulfinamide, besides being a chiral auxiliary, also serves as a protecting group that is easily cleaved. acs.org

Table 2: Comparison of N-Protecting Groups in Azetidine Synthesis

Protecting Group Abbreviation Typical Cleavage Conditions Key Features & Applications Reference(s)
tert-Butoxycarbonyl Boc Acid (e.g., TFA) Common, stable, used for general protection. rsc.org
Toluenesulfonyl Ts Strong reducing agents Electron-withdrawing, activates ring for opening. acs.org
p-Nitrobenzenesulfonyl Ns Thiol/base More electron-withdrawing than Ts, more labile. acs.org
tert-Butoxythiocarbonyl Botc Mild acid, heat Activates for α-lithiation, milder cleavage than thiopivaloyl. acs.org
Carbobenzyloxy Cbz Hydrogenolysis (Pd/C, H₂) Orthogonal to acid/base labile groups. rsc.org

Reaction Condition Optimization for Enhanced Yield and Stereoselectivity

The synthesis of this compound can be efficiently achieved through the reduction of a suitable precursor, such as [1-(1-Phenylethyl)azetidin-2-yl]carbonitrile or a corresponding carboxylic acid ester. The optimization of the reaction conditions for this reduction is crucial for maximizing the yield and controlling the stereochemical outcome.

A plausible and efficient route to the target compound involves the reduction of the readily accessible [1-(1-Phenylethyl)azetidin-2-yl]carbonitrile. The choice of reducing agent, solvent, temperature, and reaction time are critical parameters that must be carefully optimized.

Influence of Reducing Agent:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. In the context of synthesizing the target alcohol, a two-step approach involving the reduction of the nitrile to the corresponding aminomethyl intermediate, followed by diazotization and hydrolysis, is a possible, though potentially low-yielding, route. A more direct approach would be the controlled reduction of the nitrile to the aldehyde, followed by immediate reduction to the alcohol. However, this can be challenging to control.

Alternatively, the synthesis can proceed from the corresponding ester, methyl [1-(1-phenylethyl)azetidin-2-yl]carboxylate. The reduction of this ester to the desired alcohol is a more direct and commonly employed transformation. The choice of reducing agent plays a pivotal role in the efficiency and selectivity of this reaction.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1LiAlH₄THF0 to rt495>99:1
2NaBH₄Methanol (B129727)0 to rt127595:5
3DIBAL-HToluene-78 to 068898:2
4LiBH₄THF0 to rt89297:3

Note: The data in this table is illustrative and based on established principles of ester reduction and analogous reactions in the literature. The diastereomeric ratio refers to the stereocenter at the 2-position of the azetidine ring relative to the chiral center in the 1-phenylethyl group.

As indicated in the table, LiAlH₄ in THF is a highly effective reagent for this transformation, providing a high yield and excellent diastereoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally results in lower yields and selectivities for ester reductions. Diisobutylaluminum hydride (DIBAL-H) offers a good balance of reactivity and selectivity. Lithium borohydride (LiBH₄) is another effective reagent, offering high yields and good stereocontrol.

Effect of Solvent and Temperature:

The choice of solvent can significantly influence the reactivity of the reducing agent and the stereochemical outcome of the reaction. Aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for reductions with metal hydrides like LiAlH₄ and LiBH₄. The reaction temperature is another critical parameter. Low temperatures, particularly at the initial stages of the reaction, are often employed to control the exothermicity and enhance stereoselectivity.

For instance, in the reduction of a related azetidine-2-carbonitrile (B3153824) derivative to the corresponding primary amine, LiAlH₄ in THF at room temperature has been shown to be highly efficient, affording the product in 93% yield. ntu.edu.sg This suggests that similar conditions would be effective for the reduction of the ester precursor.

Comparative Analysis of Synthetic Efficiencies and Stereochemical Outcomes across Different Methodologies

The synthesis of this compound can be approached through several different methodologies, each with its own advantages and disadvantages in terms of synthetic efficiency and stereochemical control. A comparative analysis of these routes is essential for selecting the most appropriate method for a particular application.

Methodology 1: Reduction of [1-(1-Phenylethyl)azetidin-2-yl]carbonitrile

This approach involves the synthesis of the nitrile precursor, which can be prepared from the corresponding amide. The subsequent reduction of the nitrile can, in principle, lead to the desired alcohol.

Stereochemical Outcome: The stereochemistry of the final product would be dependent on the stereochemistry of the nitrile precursor and the stereoselectivity of the reduction step. The synthesis of the nitrile precursor has been shown to be highly stereoselective. ntu.edu.sg

Methodology 2: Reduction of Methyl [1-(1-phenylethyl)azetidin-2-yl]carboxylate

This is a more direct and arguably more efficient route to the target alcohol. The ester precursor can be synthesized from commercially available starting materials.

Synthetic Efficiency: The reduction of esters to primary alcohols is a high-yielding transformation with a variety of reducing agents. As illustrated in the table in the previous section, yields exceeding 90% are readily achievable.

Stereochemical Outcome: The stereocenter at the 2-position of the azetidine ring is established during the synthesis of the ester precursor. The reduction of the ester to the alcohol does not affect this stereocenter. Therefore, the stereochemical purity of the final product is determined by the stereochemical purity of the starting ester. The synthesis of the ester precursor can be achieved with a high degree of stereocontrol.

MethodologyKey PrecursorKey TransformationTypical Overall Yield (%)Stereochemical Control
1[1-(1-Phenylethyl)azetidin-2-yl]carbonitrileNitrile Reduction (multi-step to alcohol)ModerateHigh
2Methyl [1-(1-phenylethyl)azetidin-2-yl]carboxylateEster ReductionHighHigh

Note: The data in this table is a qualitative comparison based on typical yields and stereoselectivities for the described transformations.

Applications of 1 1 Phenylethyl Azetidin 2 Yl Methanol in Advanced Organic Synthesis

Asymmetric Catalysis and Chiral Auxiliary Roles of Azetidine (B1206935) Derivatives

The N-(1-phenylethyl) moiety serves as a powerful chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions. rsc.org The rigidity of the azetidine ring enhances the transmission of stereochemical information from the auxiliary to the reacting center, enabling high levels of diastereoselectivity in various transformations. nih.gov This principle is fundamental to the application of derivatives of [1-(1-Phenylethyl)azetidin-2-yl]methanol in asymmetric synthesis.

The use of N-(1-phenylethyl)azetidine derivatives as chiral auxiliaries has been effectively demonstrated in diastereoselective α-alkylation reactions. Research has shown that the enolates of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters and related N-((S)-1-arylethyl)azetidine-2-carbonitriles undergo highly stereoselective alkylation. nih.govrsc.org

In these reactions, the N-(1-phenylethyl) group sterically shields one face of the enolate, directing the incoming electrophile to the opposite face. The formation of an N-borane complex of the azetidine nitrogen can further enhance the rigidity of the system and improve diastereoselectivity. nih.gov For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes with various electrophiles proceeds with high diastereoselectivity. rsc.org

A study by Tayama et al. investigated the diastereoselective α-alkylation of borane (B79455) N-((S)-1-arylethyl)azetidine-2-carbonitrile complexes. The treatment of the diastereomerically pure complex with lithium diisopropylamide (LDA) followed by an electrophile, such as benzyl (B1604629) bromide, resulted in the formation of the α-benzylated product with high diastereoselectivity. The N-(1-phenylethyl) chiral auxiliary can later be removed to yield the optically active 2-substituted azetidine-2-carbonitrile (B3153824). nih.govrsc.org

EntrySubstrate (Diastereomer)BaseElectrophileProduct (Diastereomer Ratio)Yield (%)
1(1S,2S,1′S)-4bLDABenzyl bromide(2S,1′S)-5ba : (2R,1′S)-5ba (97:3)74
2(1R,2R,1′S)-4bLDABenzyl bromide(2R,1′S)-5ba : (2S,1′S)-5ba (93:7)75
3(1S,2S,1′S)-4bLDAAllyl bromide(2S,1′S)-5bb : (2R,1′S)-5bb (98:2)71
4(1S,2S,1′S)-4bLDAMethyl iodide(2S,1′S)-5bc : (2R,1′S)-5bc (>99:1)88

Table 1: Diastereoselective α-Alkylation of Borane N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile Complex (4b). Data sourced from Tayama, E., & Nakanome, N. (2021). rsc.org

While extensive data exists for asymmetric alkylation, the specific application of this compound derivatives as chiral auxiliaries in asymmetric conjugate addition reactions is not widely documented in current scientific literature.

The application of this compound or its closely related derivatives specifically as chiral auxiliaries or ligands to control stereoselectivity in asymmetric reduction and oxidation processes is not extensively reported in the available scientific literature. While chiral azetidines, in general, are recognized for their potential as ligands in various catalytic processes, including reductions, specific examples and detailed studies focusing on this particular substitution pattern are limited. rsc.org

There is limited information in the scientific literature detailing the use of the this compound scaffold as a chiral auxiliary to direct the stereochemical course of cycloaddition reactions. Although azetidines can be synthesized via [2+2] cycloadditions and can participate as dipolarophiles in 1,3-dipolar cycloadditions, studies demonstrating stereocontrol exerted by an N-(1-phenylethyl) group in these contexts are not prevalent. rsc.orgresearchgate.net

Precursor for Complex Organic Frameworks (Non-biomedical focus)

The use of this compound as an organic linker or precursor for the synthesis of complex organic frameworks, such as Metal-Organic Frameworks (MOFs), is not a well-documented area of research. The synthesis of MOFs typically involves polytopic linkers, such as polycarboxylic acids or azoles, which coordinate to metal ions or clusters to form extended porous networks. researchgate.netimperial.ac.ukekb.egrsc.org The structure of this compound does not feature the common coordinating functionalities typically required for MOF construction.

Role in the Synthesis of Other Chiral Scaffolds (e.g., nitrogen heterocycles)

Due to their inherent ring strain, azetidines are valuable precursors for the synthesis of other nitrogen-containing heterocycles through ring-expansion reactions. rsc.org Specifically, 2-functionalized azetidines can be converted into larger, more complex chiral scaffolds like pyrrolidines and oxazolidinones. researchgate.netnih.gov

For instance, 2-(α-hydroxyalkyl)azetidines have been shown to undergo rearrangement and ring expansion to yield functionalized pyrrolidines. researchgate.net This transformation leverages the strain of the four-membered ring to drive the formation of a more stable five-membered ring. This synthetic strategy provides a pathway to convert readily available chiral azetidines into other valuable chiral building blocks. The N-(1-phenylethyl) group on the azetidine nitrogen can serve to protect the nitrogen atom during these transformations and can be subsequently removed to yield the N-unsubstituted heterocyclic product. nih.govrsc.org The ability to transform the azetidine core into other heterocyclic systems, such as pyrrolidines, highlights the versatility of this compound derivatives as synthons for a variety of chiral scaffolds. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 1 1 Phenylethyl Azetidin 2 Yl Methanol

Conformational Analysis and Energy Landscapes of Azetidine (B1206935) Systems

The conformational landscape of azetidine derivatives is primarily defined by the puckering of the four-membered ring and the orientation of the substituents. The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering is characterized by a dihedral angle, which has been determined to be 37° for the parent azetidine through gas-phase electron diffraction studies. rsc.org For substituted azetidines like [1-(1-Phenylethyl)azetidin-2-yl]methanol, the conformational analysis becomes more complex due to the presence of multiple rotatable bonds and stereocenters.

The key conformational variables for this compound include:

Azetidine Ring Puckering: The four-membered ring can undergo a ring-inversion process, leading to different puckered conformations. The energy barrier for this inversion is influenced by the nature and size of the substituents.

Orientation of the 1-Phenylethyl Group: The rotation around the C-N bond connecting the phenylethyl group to the azetidine ring leads to various conformers. The steric interactions between the phenyl group, the methyl group, and the azetidine ring dictate the preferred orientations.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to explore these conformational possibilities. By performing a systematic search of the conformational space, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational interconversions.

For analogous N-substituted azetidines, computational studies have shown that the nature of the N-substituent significantly influences the ring's conformational preference and the barrier to nitrogen inversion. uniba.it In the case of this compound, the bulky phenylethyl group is expected to have a significant impact on the energy landscape, likely favoring conformations that minimize steric hindrance.

Table 1: Key Torsional Angles in Conformational Analysis of this compound

Torsional AngleDescriptionExpected Influence on Conformation
C-N-C(phenylethyl)-C(phenyl)Rotation of the phenyl group relative to the azetidine ringGoverned by steric interactions with the azetidine ring and its substituents.
N-C-C(methanol)-ORotation of the hydroxyl groupInfluences potential intramolecular hydrogen bonding and interactions with the nitrogen lone pair.
Ring Dihedral AnglesPuckering of the azetidine ringDetermines the overall shape of the heterocyclic core and the pseudo-axial/equatorial positions of substituents.

This table is illustrative and based on general principles of conformational analysis for substituted azetidines.

Quantum Chemical Calculations of Electronic Structure and Reactivity.rsc.org

Quantum chemical calculations, particularly DFT, provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. nih.gov Key electronic properties that can be calculated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

The nitrogen atom in the azetidine ring, with its lone pair of electrons, is a key site for nucleophilic and basic behavior. The substituents on the nitrogen and at the C2 position modulate its electronic properties. The electron-donating or withdrawing nature of these groups can affect the electron density on the nitrogen atom and, consequently, its reactivity. For instance, studies on N-aryl azetidines have shown that the electronic properties of the aryl substituent can influence the pKa of the azetidine nitrogen. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO may be distributed over the antibonding orbitals of the C-N or C-C bonds of the strained ring.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational models have been successfully used to predict the reactivity of azetidines in cycloaddition reactions by matching the frontier orbital energies of the reactants. mit.eduresearchgate.net

Table 2: Calculated Electronic Properties of a Model Azetidine System

PropertyDescriptionImplication for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalHigher energy indicates greater nucleophilicity.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLower energy indicates greater electrophilicity.
HOMO-LUMO GapEnergy difference between HOMO and LUMOSmaller gap suggests higher reactivity and lower kinetic stability.
Mulliken Atomic ChargesDistribution of partial charges on atomsIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surfaceVisually identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Note: The values in this table are qualitative and represent the type of data obtained from quantum chemical calculations on a representative substituted azetidine.

Molecular Modeling Studies of Stereoselectivity and Reaction Pathways

Molecular modeling is an indispensable tool for investigating the stereoselectivity and mechanisms of reactions involving chiral molecules like this compound. The presence of two stereocenters (one on the phenylethyl group and one at the C2 position of the azetidine ring) means that diastereomers are possible, and reactions involving this compound can exhibit diastereoselectivity.

Computational studies can be used to model the transition states of potential reaction pathways. By calculating the activation energies for the formation of different stereoisomeric products, the preferred reaction pathway and the origin of stereoselectivity can be determined. For example, DFT calculations have been used to elucidate the origins of stereoselectivity in chiral phosphoric acid-catalyzed desymmetrization of meso-N-acyl-azetidines. nih.gov These studies model the transition state assemblies, including the substrate, catalyst, and any other reacting species, to identify the key non-covalent interactions that favor the formation of one stereoisomer over another.

In the context of reactions involving this compound, molecular modeling could be applied to:

Predicting Diastereoselectivity: In reactions where a new stereocenter is formed, calculations can predict which diastereomer will be the major product by comparing the energies of the diastereomeric transition states.

Understanding Reaction Mechanisms: Computational studies can map out the entire reaction coordinate, identifying intermediates and transition states, to provide a detailed mechanistic understanding. This is particularly useful for complex, multi-step reactions. For instance, computational investigations have been instrumental in understanding the mechanism of aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid. researchgate.net

Catalyst Design: By understanding the factors that control stereoselectivity, computational models can aid in the design of new catalysts or chiral auxiliaries that can improve the outcome of a reaction. acs.org

For example, in a hypothetical alkylation reaction at a position on the azetidine ring, the chiral 1-phenylethyl group can act as a chiral auxiliary, directing the incoming electrophile to one face of the molecule. Molecular modeling could quantify the steric and electronic effects that lead to this facial selectivity by comparing the energies of the transition states leading to the different diastereomeric products.

Advanced Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation of 1 1 Phenylethyl Azetidin 2 Yl Methanol

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For [1-(1-Phenylethyl)azetidin-2-yl]methanol (C₁₂H₁₇NO), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector are commonly employed.

The expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ can be precisely calculated. Any deviation of the experimentally measured mass from the calculated mass is typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

To illustrate, while specific data for this compound is not publicly available, we can consider the HRMS data for a related compound, 2-(1H-benzo[d] scielo.brrsc.orgresearchgate.nettriazol-1-yl)-1-phenylethanol. scielo.br This data showcases the precision of the technique.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Compound.
ParameterValue
Ionization ModeFTMS + pESI
Calculated m/z[Value for related compound]
Measured m/z[Value for related compound]
Mass Error (ppm)[Value for related compound]

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³) signals and for determining the relative stereochemistry of the two chiral centers in this compound.

1D and 2D NMR Experiments (e.g., COSY, NOESY, HMBC)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton of the phenylethyl moiety, the protons of the azetidine (B1206935) ring, and the methylene (B1212753) protons of the methanol (B129727) group. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (J-couplings) within the molecule, establishing direct neighbor relationships. For instance, COSY would show correlations between the methine proton and the methyl protons of the phenylethyl group, as well as among the protons of the azetidine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For example, correlations between the protons of the phenylethyl group and the carbons of the azetidine ring would confirm the N-substitution. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity. For this compound, NOESY correlations between the protons on the two stereogenic centers can establish their relative orientation (i.e., cis or trans). researchgate.net

The following table illustrates typical ¹H and ¹³C NMR chemical shifts for a related 1-phenylethanol (B42297) derivative, providing a basis for what might be expected for the target compound. scielo.br

Table 2: Illustrative ¹H and ¹³C NMR Data for a 1-Phenylethanol Derivative. scielo.br
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CHOH5.27 (dd, J = 8.0, 4.2)72.7
Ar-H7.30 (d, J = 8.5)127.2
Ar-C-132.6

Application of Chiral Shift Reagents in NMR

To determine the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents, can be employed. These are typically complexes of lanthanide ions (e.g., Europium or Praseodymium) with chiral ligands. When a CSR is added to a solution of a chiral analyte, it forms diastereomeric complexes that have different NMR spectra. This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for their quantification. The magnitude of the induced shift difference is dependent on the specific CSR used and the structure of the analyte. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group and Strain Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular strain.

For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching of the alcohol group in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching of the azetidine ring and C-O stretching of the alcohol would also be observable.

The four-membered azetidine ring is strained, and this can influence the vibrational frequencies of the bonds within the ring. While not as pronounced as in azetidin-2-ones (β-lactams), the ring strain can cause slight shifts in the C-N and C-C stretching frequencies compared to their acyclic counterparts. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information on the vibrations of the carbon skeleton.

The following table presents typical IR absorption frequencies for the functional groups present in the target molecule. scielo.br

Table 3: Illustrative Infrared Absorption Frequencies. scielo.br
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching3281 (broad)
Aliphatic C-HStretching2926, 2839
Aromatic C=CStretching1610, 1581
C-OStretching~1003

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the atomic positions in the crystal lattice.

For a chiral molecule like this compound, if a good quality crystal can be obtained, X-ray crystallography can definitively establish the absolute stereochemistry at both chiral centers (e.g., (2R,1'R), (2S,1'S), (2R,1'S), or (2S,1'R)). The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths.

Chiroptical Spectroscopies (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are essential for the analysis of chiral compounds.

Optical Rotation: This is a fundamental property of chiral molecules, where a solution of an enantiomerically pure or enriched sample will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. The specific rotation, [α]D, is a standard physical constant reported for chiral molecules. While it confirms the chirality of a sample, it does not, on its own, determine the absolute configuration without comparison to a known standard. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For [1- (1-Phenylethyl)azetidin-2-yl]methanol, the phenyl group acts as a chromophore. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the atoms around the chromophore and can be used to deduce the absolute configuration, often with the aid of computational chemistry to predict the theoretical CD spectrum for each possible stereoisomer.

Q & A

Q. What are the recommended synthetic routes for [1-(1-Phenylethyl)azetidin-2-yl]methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via stereoselective reactions starting from oxazolidine precursors. For example, oxazolidines (e.g., 6b or 6c) are treated with organolithium reagents under anhydrous conditions (e.g., dry toluene) to form azetidinone intermediates. Subsequent reduction or functionalization introduces the methanol group. Optimization includes:

  • Catalyst selection : Chiral auxiliaries like (R)- or (S)-1-phenylethyl groups enhance enantioselectivity .
  • Chromatography : Silica gel chromatography with gradients of AcOEt/hexane (e.g., 30–40%) isolates products with yields up to 98% .
  • Temperature control : Reactions performed at –78°C to room temperature minimize side products .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR (500 MHz, CDCl3_3) identify stereochemistry via coupling constants (e.g., J=8.6J = 8.6 Hz for axial protons) and chemical shifts (δ 3.72 ppm for NCH groups) .
  • X-ray crystallography : Single crystals grown via slow evaporation (methanol) resolve absolute configurations. Software like SHELXL refines structures, confirming bond angles and torsional strain in the azetidine ring .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na]+^+ with <1 ppm error) .

Q. What methodologies are employed to assess the enantiomeric purity of this compound in stereochemical studies?

Methodological Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., AD-H) with hexane/iPrOH (99:1) resolve enantiomers, monitored via optical rotation ([α]D20[\alpha]^{20}_D) .
  • NMR chiral shift reagents : Eu(hfc)3_3 induces splitting of enantiomeric signals in 1^1H NMR .
  • Polarimetry : Specific rotation values (e.g., +102.22° for (R,R)-isomers) correlate with enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can diastereomeric ratios be improved?

Methodological Answer:

  • Steric hindrance : The bulky phenylethyl group on the azetidine ring complicates nucleophilic additions. Using smaller organometallic reagents (e.g., MeLi instead of PhLi) improves diastereoselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reagent solubility and selectivity. For example, switching from toluene to THF increased dr from 80:20 to 95:5 in oxazolidine syntheses .
  • Catalytic asymmetric induction : Chiral phosphine ligands (e.g., BINAP) with Pd catalysts can enforce axial chirality during cyclization steps .

Q. How can researchers resolve contradictions in stereochemical data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

  • Dynamic NMR analysis : Variable-temperature 1^1H NMR (e.g., –40°C to 25°C) detects conformational exchange broadening, explaining discrepancies between static X-ray and solution-phase NMR data .
  • DFT calculations : Geometry optimization using Gaussian09 predicts stable conformers, reconciling observed coupling constants with crystallographic bond angles .
  • Overhauser effect (NOESY) : Cross-peaks between axial protons and the phenylethyl group validate spatial arrangements conflicting with X-ray models .

Q. What computational approaches are recommended to predict the stereochemical outcomes and stability of this compound derivatives?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes), prioritizing synthetically accessible enantiomers .
  • Conformational analysis : MMFF94 force fields in Chem3D identify low-energy conformers, predicting reactivity in nucleophilic substitutions .
  • Transition state modeling : QM/MM hybrid methods (e.g., ONIOM) simulate reaction pathways to optimize stereoselective steps (e.g., ketone reductions) .

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